molecular formula C8H16ClNO4 B7934689 (S)-Diethyl 2-aminosuccinate hydrochloride CAS No. 24608-57-9

(S)-Diethyl 2-aminosuccinate hydrochloride

Cat. No. B7934689
CAS RN: 24608-57-9
M. Wt: 225.67 g/mol
InChI Key: AJOXZAAREAYBQR-UHFFFAOYSA-N
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Description

“(S)-Di-tert-butyl 2-aminosuccinate hydrochloride” is a chemical compound with the CAS Number: 1791-13-5 . It has a molecular weight of 281.78 . It is stored in an inert atmosphere and under -20C . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of this compound is di (tert-butyl) (2S)-2-aminobutanedioate hydrochloride . The InChI code is 1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m0./s1 . The InChI key is GVLZIMQSYQDAHB-QRPNPIFTSA-N .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It is stored in an inert atmosphere and under -20C .

Scientific Research Applications

  • Synthesis of Amino Acids and Derivatives : This compound has been utilized in the synthesis of various amino acids and their derivatives. For instance, it has been used in the formation of (2R,3S)-2-amino-3-hydroxysuccinic acid hydrochloride through a process involving ring forming, ring opening, reduction, and hydrolysis reactions (Pan Xian-hua, 2011).

  • Intermediate in Organic Syntheses : It serves as an intermediate in the synthesis of complex organic compounds. An example includes its role in the synthesis of diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino- 3-hydroxysuccinate, which is used in various stereoselective reactions (S. Saitô, K. Komada, T. Moriwake, 2003).

  • Corrosion Inhibition : It has applications in industrial processes, such as acting as a corrosion inhibitor. Research indicates that certain derivatives are effective in preventing mild steel corrosion in acidic environments (N. Gupta et al., 2017).

  • In Agricultural Chemicals : The compound is also relevant in the context of agricultural chemicals, particularly in understanding the relationship between land use and concentrations of certain chemicals in groundwater (D. Kolpin, 1997).

  • Radiation-Induced Radicals Study : It has been used in the study of radiation-induced radicals, particularly in the context of gamma radiation and its effects on compounds like diethyl amino malonate hydrochloride (I. Dicle, 2015).

Safety and Hazards

The compound has the GHS07 pictogram . The hazard statements are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

diethyl 2-aminobutanedioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOXZAAREAYBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24608-57-9, 16115-68-7
Record name Aspartic acid, 1,4-diethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24608-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC156970
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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